![molecular formula C16H17N3O3 B14464937 2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate CAS No. 69451-77-0](/img/structure/B14464937.png)
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate is a compound that features a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid and the amine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Pyridine-3-carbonyl)amino]propionic acid
- 2-[(Pyridine-3-carbonyl)amino]benzoic acid
- 2-amino-3-carboxy pyridine
Uniqueness
Its ability to undergo multiple types of reactions and its role as a building block in complex molecule synthesis make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
69451-77-0 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2-(pyridine-3-carbonylamino)butyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(19-15(20)12-5-3-7-17-9-12)11-22-16(21)13-6-4-8-18-10-13/h3-10,14H,2,11H2,1H3,(H,19,20) |
Clé InChI |
CIHGVTVIYOWJHM-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


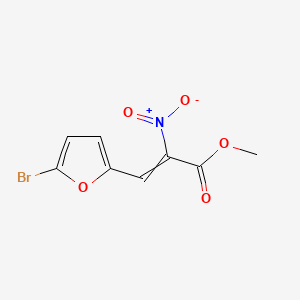
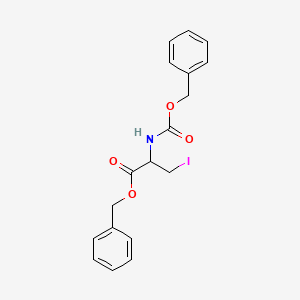
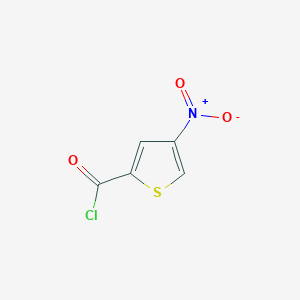
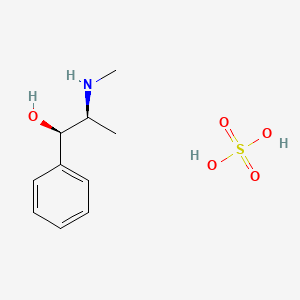
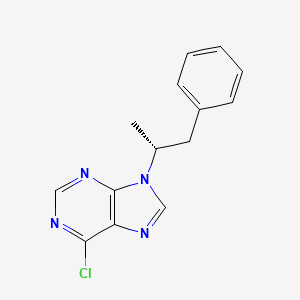
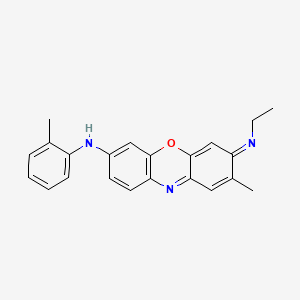


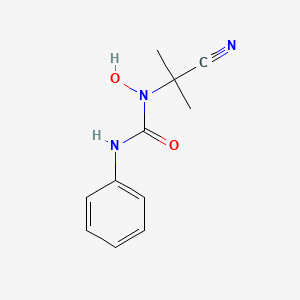
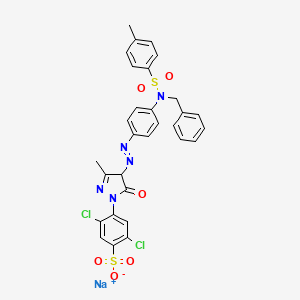
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
